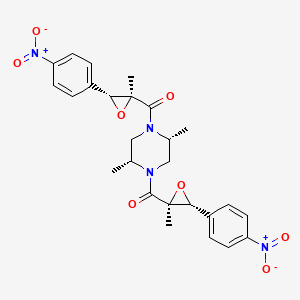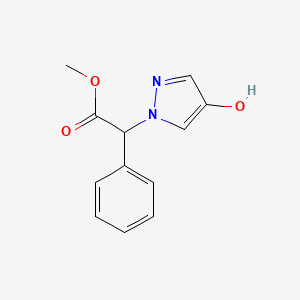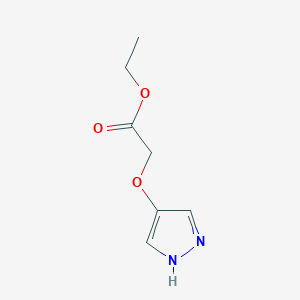
6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one
Descripción general
Descripción
6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one is a synthetic organic compound that is commonly used as an intermediate in the synthesis of pharmaceuticals and other compounds. It is a yellowish-white crystalline solid that is soluble in water and has a melting point of 229-231°C. This compound has a wide range of applications in the pharmaceutical and chemical industries, and its synthesis method and mechanism of action have been studied extensively.
Aplicaciones Científicas De Investigación
Organic Synthesis and Structural Analysis
- Novel functionalized derivatives of pyrimidine have been synthesized through cyclocondensation, with substitutions leading to diverse compounds potentially useful in further chemical transformations and studies (Sukach et al., 2007).
- Pyridothienopyrimidines and pyridothienotriazines exhibit antimicrobial activities, highlighting the chemical versatility and biological relevance of pyrimidine derivatives (Abdel-rahman et al., 2002).
- A study on thiopyrimidine derivatives provides insights into their electronic, linear, and nonlinear optical properties, indicating their potential in medicine and NLO fields (Hussain et al., 2020).
Antimicrobial and Antitumor Activities
- Pyrimido-pyrimidinedithiones, analogues with chemotherapeutic potential, have been synthesized, showing the biological interest and therapeutic promise of pyrimidine derivatives (Snieckus & Guimarães, 2014).
- Novel pyrido[4,3‐d]pyrimidin-4(3H)‐ones were synthesized, displaying moderate antifungal activity, suggesting their utility in developing new antifungal agents (Ren et al., 2014).
- Pyrimido[4,5‐b]quinolin-4‐ones with potential antitumor activity were obtained, with some compounds showing remarkable activity against cancer cell lines (Insuasty et al., 2013).
Corrosion Inhibition and Surface Coating
- Pyrimidine derivatives synthesized as corrosion inhibitors for mild steel in acidic solutions indicate their utility in industrial applications, particularly in corrosion protection (Hou et al., 2019).
- Antimicrobial additives based on pyrimidine derivatives were developed for surface coatings and printing inks, demonstrating the compounds' effectiveness in biocidal applications (El‐Wahab et al., 2015).
Propiedades
IUPAC Name |
4-[(2-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-17-12-14-9(7-11(16)15-12)6-8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFQVAXGTLIUHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea](/img/structure/B1487000.png)
![1-Isobutyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1487001.png)








